

# Physical and chemical properties of 2-Methoxyphenylacetonitrile

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## Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

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## An In-depth Technical Guide to 2-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methoxyphenylacetonitrile** (also known as 2-Methoxybenzyl cyanide). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

## Compound Identification and Core Properties

**2-Methoxyphenylacetonitrile** is an aromatic nitrile compound recognized for its utility as a key intermediate in organic synthesis. Its structural and physical characteristics are summarized below.

Table 1: Chemical Identifiers for **2-Methoxyphenylacetonitrile**

Identifier	Value
CAS Number	7035-03-2[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO[1]
IUPAC Name	2-(2-methoxyphenyl)acetonitrile[1]
Synonyms	2-Methoxybenzyl cyanide, (o-Methoxyphenyl)acetonitrile
InChI	1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3
InChIKey	DWJKILXTMUGXOU-UHFFFAOYSA-N
SMILES	<chem>COc1ccccc1CC#N</chem>
EC Number	230-314-5
MDL Number	MFCD00001902

Table 2: Physical and Chemical Properties of **2-Methoxyphenylacetonitrile**

Property	Value	Source
Molecular Weight	147.17 g/mol	[1]
Appearance	White to light yellow crystals or powder	TCI America
Melting Point	65-67 °C	
Boiling Point	143 °C at 15 mmHg	
Flash Point	129 °C (264.2 °F) - DIN 51758	
Solubility	Soluble in Methanol	TCI America
Purity (Typical)	>98.0% (by GC)	TCI America

## Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Methoxyphenylacetonitrile**. Key spectral data are available through various databases.

Table 3: Spectral Data References

Technique	Database/Source
$^1\text{H}$ NMR & $^{13}\text{C}$ NMR	Spectra available in Spectral Database for Organic Compounds (SDBS)
IR Spectrum	NIST Chemistry WebBook (Vapor Phase), PubChem (FTIR, ATR-IR)
Mass Spectrum	NIST Chemistry WebBook (Electron Ionization)

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **2-Methoxyphenylacetonitrile**.

### Synthesis Protocol: Cyanation of 2-Methoxybenzyl Chloride

This protocol describes a standard nucleophilic substitution reaction to synthesize **2-Methoxyphenylacetonitrile**. The procedure is adapted from a well-established method for the analogous p-isomer, providing a reliable pathway.<sup>[2]</sup>

Materials:

- 2-Methoxybenzyl chloride
- Sodium cyanide (NaCN), finely powdered
- Sodium iodide (NaI)
- Acetone, dry
- Benzene

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

Equipment:

- Three-necked round-bottomed flask
- Sealed mechanical stirrer
- Reflux condenser with a drying tube
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a 2-L three-necked round-bottomed flask equipped with a sealed stirrer and a reflux condenser, add 2-methoxybenzyl chloride (1 mole), finely powdered sodium cyanide (1.5 moles), and sodium iodide (0.1 moles).
- **Solvent Addition:** Add 500 mL of dry acetone to the flask.
- **Reflux:** With vigorous stirring, heat the heterogeneous mixture to reflux. Maintain reflux for 16-20 hours.
- **Workup - Filtration:** Cool the reaction mixture to room temperature. Filter the mixture with suction to remove the inorganic salts ( $\text{NaCl}$  and excess  $\text{NaCN}$ ). Wash the collected solid with 200 mL of fresh acetone. Caution: The solid residue contains unreacted sodium cyanide and must be handled and disposed of according to safety regulations.

- Workup - Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.
- Workup - Extraction: Transfer the residual oil into a separatory funnel using 300 mL of benzene. Wash the benzene solution with three 100-mL portions of hot water.
- Workup - Drying and Concentration: Dry the benzene solution over anhydrous sodium sulfate for approximately 15 minutes. Filter off the drying agent and remove the benzene by distillation at reduced pressure.
- Purification: The resulting crude **2-Methoxyphenylacetonitrile** can be purified by vacuum distillation.

## Purification Protocol: Recrystallization

For further purification, the solid crude product can be recrystallized.

Materials:

- Crude **2-Methoxyphenylacetonitrile**
- Ethanol
- Deionized water

Equipment:

- Erlenmeyer flasks
- Hot plate
- Ice bath
- Filtration apparatus

Procedure:

- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

- Induce Crystallization: Slowly add cold deionized water dropwise to the hot ethanol solution until the solution becomes cloudy (the cloud point), indicating saturation.
- Crystal Formation: Gently reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity and identity of the synthesized **2-Methoxyphenylacetonitrile**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).

Sample Preparation:

- Prepare a stock solution of the synthesized product at 1 mg/mL in dichloromethane or ethyl acetate.
- Perform a serial dilution to a final concentration of approximately 10  $\mu$ g/mL.

GC-MS Conditions:

- Injector Temperature: 250°C
- Injection Volume: 1  $\mu$ L (splitless mode)
- Oven Program:
  - Initial temperature: 70°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.

#### Data Analysis:

- Identify the peak corresponding to **2-Methoxyphenylacetonitrile** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion peak (M<sup>+</sup>) should be observed at m/z = 147.

## Reactivity and Applications

**2-Methoxyphenylacetonitrile** is primarily utilized as a building block in organic synthesis. The nitrile group can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and reactions with organometallic reagents.

One documented application is its use in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. This highlights its role as a precursor for creating more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

## Biological Activity

As of the current literature, **2-Methoxyphenylacetonitrile** is not reported to have significant intrinsic biological activity or to be directly involved in specific signaling pathways. Its primary relevance in the context of drug development is its role as a synthetic intermediate for the

construction of pharmacologically active molecules. Researchers should treat this compound as a chemical precursor rather than a bioactive agent.

## Safety and Handling

**2-Methoxyphenylacetonitrile** is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear suitable chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved N95 (US) or equivalent respirator when handling the powder.

### Storage:

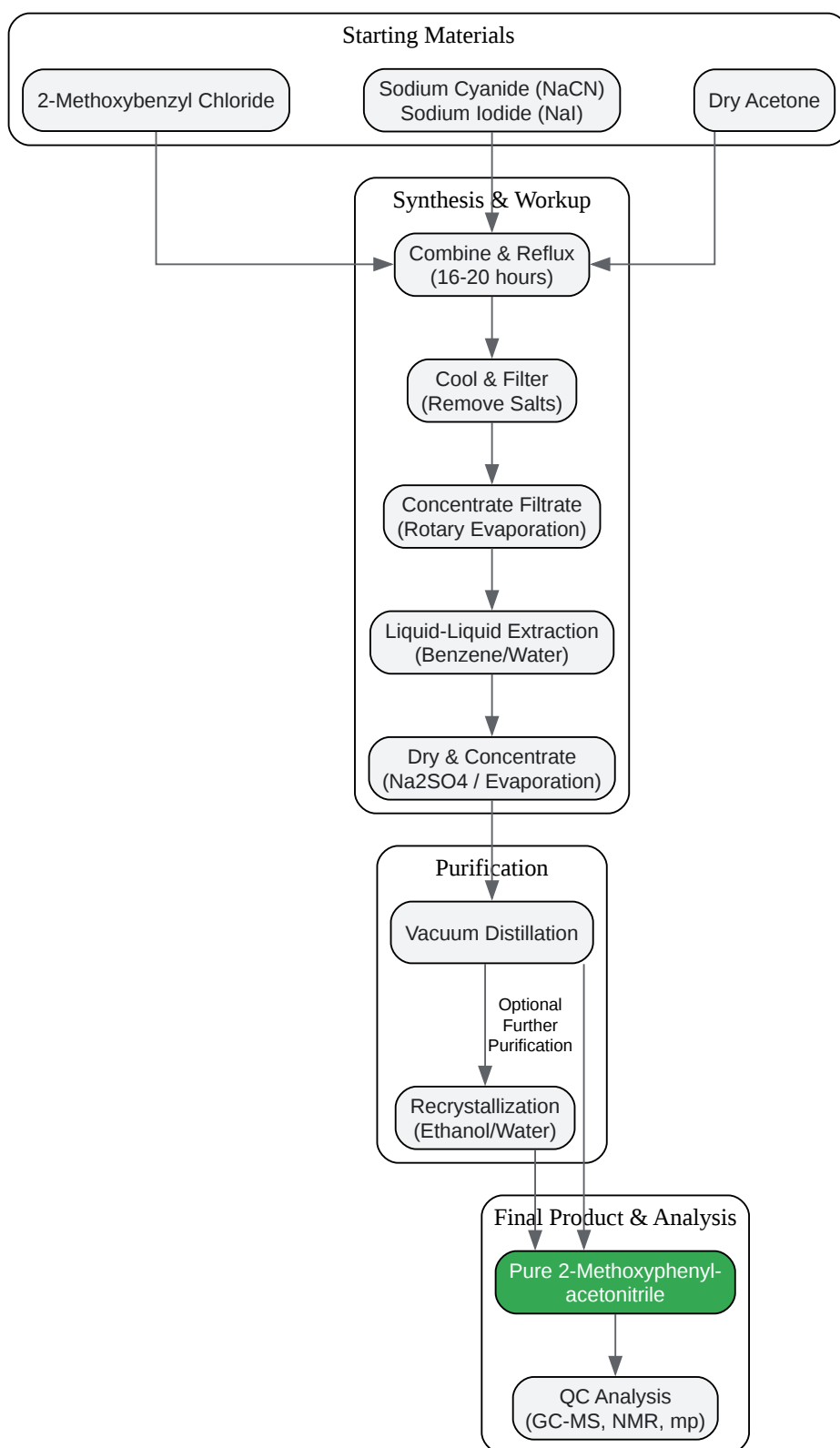
- Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The recommended storage temperature is room temperature, preferably below 15°C in a dark



place.

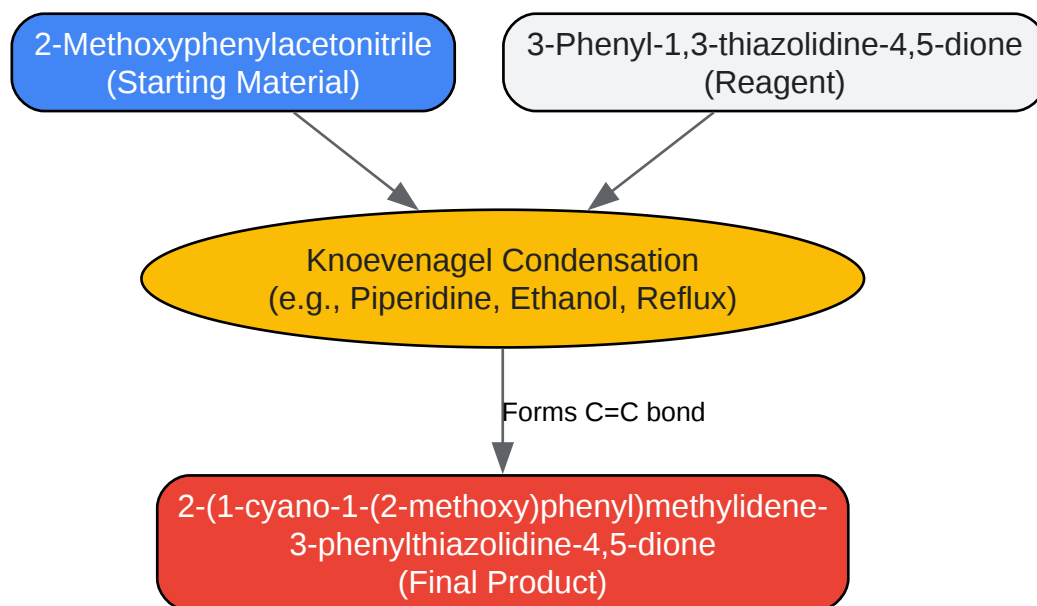
## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving **2-Methoxyphenylacetonitrile**.



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Caption: Experimental workflow for the synthesis and purification of **2-Methoxyphenylacetonitrile**.



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Caption: Logical relationship showing the use of **2-Methoxyphenylacetonitrile** as a synthetic intermediate.

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## References

- 1. (2-Methoxyphenyl)acetonitrile | C<sub>9</sub>H<sub>9</sub>NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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